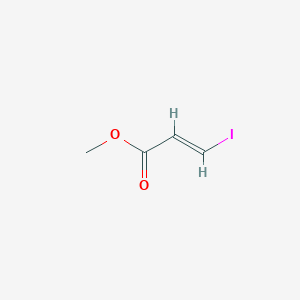

(E)-methyl 3-iodoacrylate

Descripción general

Descripción

(E)-Methyl 3-iodoacrylate, also known as methyl (E)-3-iodoprop-2-enoate, is an organic compound with the molecular formula C4H5IO2. It is a derivative of acrylic acid where the hydrogen atom on the third carbon is replaced by an iodine atom. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and as a building block in the preparation of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-Methyl 3-iodoacrylate can be synthesized through several methods. One common method involves the iodination of methyl acrylate. This process typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production from laboratory to industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: (E)-Methyl 3-iodoacrylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It participates in palladium-catalyzed coupling reactions like the Heck, Suzuki, and Sonogashira couplings, forming carbon-carbon bonds with other organic molecules.

Reduction Reactions: The compound can be reduced to the corresponding alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Coupling: Palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran or dimethylformamide.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Various substituted acrylates depending on the nucleophile used.

Coupling: Complex organic molecules with extended carbon chains.

Reduction: Alkenes or alkanes derived from the original acrylate structure.

Aplicaciones Científicas De Investigación

Synthesis Applications

(E)-Methyl 3-iodoacrylate serves as a crucial intermediate in various synthetic pathways due to its functional groups, which facilitate reactions such as Sonogashira coupling and other cross-coupling methods.

Sonogashira Coupling

One of the primary applications of this compound is in the Sonogashira coupling reaction. This reaction involves coupling an alkyne with a vinyl halide to form substituted alkynes. For instance, it has been successfully coupled with hepta-1,3-diyne to synthesize natural Lachnophyllum methyl esters, demonstrating yields of up to 70% .

| Reaction | Yield (%) |

|---|---|

| This compound with hepta-1,3-diyne | 70% |

| (Z)-Methyl 3-iodoacrylate with hepta-1,3-diyne | 54% |

This method not only produces the desired esters but also allows for the synthesis of various analogs by altering the alkyne used in the reaction.

Synthesis of Natural Products

The compound is utilized in synthesizing natural products like Lachnophyllum esters. The efficient routes for their synthesis have been compared, showing that the Sonogashira coupling is more effective than traditional methods such as Cadiot-Chodkiewicz coupling .

Biological Evaluation

Recent studies have evaluated the biological activity of compounds synthesized from this compound. The derivatives exhibit potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Case Studies

- A study synthesized various Lachnophyllum methyl esters using this compound and assessed their biological activity. The results indicated that certain derivatives displayed significant anti-inflammatory effects in vitro .

- Another investigation focused on synthesizing polyynes from this compound derivatives, which showed promising results against specific cancer cell lines, highlighting its potential in cancer therapy .

Material Science Applications

In addition to its biological applications, this compound is explored for use in advanced materials. Its reactivity allows for incorporation into polymer systems and coatings.

Polymer Chemistry

The compound can be polymerized or copolymerized to create functional materials with specific properties. For example, it can be used to develop polymers that possess unique optical or mechanical characteristics due to the incorporation of iodine and acrylate functionalities .

Mecanismo De Acción

The mechanism by which (E)-methyl 3-iodoacrylate exerts its effects depends on the specific reaction it undergoes. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, enabling the coupling process. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond with the carbon atom .

Comparación Con Compuestos Similares

Methyl acrylate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

Ethyl (E)-3-iodoacrylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its reactivity and solubility.

Methyl (Z)-3-iodoacrylate: The Z-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

Uniqueness: (E)-Methyl 3-iodoacrylate is unique due to its iodine atom, which makes it highly reactive in various chemical reactions. This reactivity allows for the efficient synthesis of complex molecules, making it a valuable tool in organic synthesis .

Actividad Biológica

(E)-Methyl 3-iodoacrylate is a compound of significant interest in organic chemistry and biological applications. Its unique structure allows for various reactions and potential biological activities, making it a subject of research in medicinal chemistry, agriculture, and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

This compound is an unsaturated ester that can be synthesized through various methods, including Sonogashira coupling reactions. This process involves reacting methyl 3-iodoacrylate with terminal alkynes to yield complex polyynes, which have been shown to exhibit notable biological activities. The synthesis pathway is crucial for obtaining different stereoisomers and derivatives that may enhance or alter biological properties.

Synthesis Pathway

- Sonogashira Coupling : Methyl 3-iodoacrylate is reacted with alkynes in the presence of palladium catalysts to form various methyl esters. This method allows for the efficient production of both (Z) and (E) isomers, which can exhibit different biological activities .

Biological Activity

The biological activities of this compound have been evaluated in several studies, focusing on its nematicidal, antileishmanial, and antitubercular properties.

Table 1: Biological Activity Overview

| Compound | Nematicidal Activity (IC50 mg/L) | Antileishmanial Activity (EC50 μM) | Antimycobacterial Activity (MIC μM) | Cytotoxicity (CC50 μM) |

|---|---|---|---|---|

| This compound | 56.9 ± 16.2 | 133 ± 6.8 | >10 | >250 |

Key Findings :

- Nematicidal Activity : The compound exhibited significant nematicidal activity with an IC50 value of 56.9 mg/L, indicating its potential as a biopesticide against phytoparasitic nematodes.

- Antileishmanial Activity : It demonstrated moderate antileishmanial activity with an EC50 value of 133 μM.

- Cytotoxicity : The cytotoxicity towards VERO cells was noted to be high (>250 μM), suggesting a need for further evaluation to assess safety profiles for potential therapeutic uses .

Case Studies

-

Nematicidal Activity Evaluation :

In a study assessing the efficacy of various compounds against Meloidogyne incognita, this compound showed promising results compared to saturated analogs, which were significantly less effective. The study suggested that unsaturation in the compound's structure enhances its biological activity by increasing membrane permeability and disrupting cellular functions . -

Antileishmanial Studies :

Research on the antileishmanial properties highlighted that this compound could inhibit the growth of Leishmania species at relatively low concentrations. This activity was attributed to its ability to interfere with metabolic pathways essential for parasite survival . -

Antimycobacterial Activity :

Although the compound showed limited direct antimycobacterial activity, its derivatives were synthesized and evaluated for enhanced efficacy against Mycobacterium tuberculosis. This indicates a potential pathway for developing new treatments for tuberculosis using modified forms of this compound .

Propiedades

Número CAS |

6213-88-3 |

|---|---|

Fórmula molecular |

C4H5IO2 |

Peso molecular |

211.99 g/mol |

Nombre IUPAC |

methyl 3-iodoprop-2-enoate |

InChI |

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3 |

Clave InChI |

SUQXOFVGKSUSSM-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CI |

SMILES isomérico |

COC(=O)/C=C/I |

SMILES canónico |

COC(=O)C=CI |

Pictogramas |

Flammable; Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.